molecular formula C13H19N3 B1480816 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-31-3

6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480816
CAS No.: 2098023-31-3
M. Wt: 217.31 g/mol
InChI Key: ULBXJHAVRBYXJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C13H19N3. More detailed structural analysis would require additional data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.


Chemical Reactions Analysis

The chemical reactions involving “this compound” include its synthesis through the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold . This involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .

Scientific Research Applications

Synthesis and Chemical Properties

  • Formation Mechanisms : Imidazo[1,2-a]pyrazine-3,6-diones, related to 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole, form under high temperatures or with strong dehydrating reagents. The formation mechanisms involve steps like O-acylation, acyl transfer, intramolecular condensation, and water elimination. Silica's catalytic effect in these reactions has been observed, lowering activation energy significantly (Contreras‐Torres & Basiuk, 2006).

  • Efficient Synthesis Methods : A multicomponent reaction method for synthesizing a library of 1H-imidazo[1,2-b]pyrazoles, including 6-cyclobutyl-1-isobutyl variant, has been reported. This method involves the condensation of various chemicals like ethylcyanoacetate and cyclohexylamine, showcasing moderate to significant antimicrobial activity (Babariya & Naliapara, 2017).

  • Functionalization and Structural Studies : The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been explored. This includes Br/Mg-exchange and regioselective magnesiations and zincations, which facilitate the synthesis of isosteres of indole rings and push-pull dyes (Schwärzer et al., 2021).

Biological Activity and Applications

  • Antimicrobial and Antitumor Properties : Various derivatives of imidazo[1,2-a]pyrazine, which is structurally related to this compound, have shown promising antimicrobial and antitumor activities. These compounds intercalate with DNA, demonstrating strong binding interactions, which are crucial for their biological effects (Singh, Luxami, & Paul, 2019).

  • Antibacterial Activity : The synthesis of certain imidazo[1,2-a]pyrazin-6-yl derivatives has been linked to significant antibacterial activity, suggesting potential applications in combating bacterial infections (Prasad, 2021).

  • Novel Synthetic Routes and Biological Screening : New synthetic routes for the production of imidazo[1,2-b]pyrazole derivatives, including the 6-cyclobutyl-1-isobutyl variant, have been developed. These compounds have been subjected to various biological screenings, indicating potential pharmacological applications (Khalafy, Marjani, & Salami, 2014).

Properties

IUPAC Name

6-cyclobutyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-10(2)9-15-6-7-16-13(15)8-12(14-16)11-4-3-5-11/h6-8,10-11H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBXJHAVRBYXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
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Reactant of Route 6
6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole

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